![molecular formula C19H20N2O3S2 B2580030 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 941930-48-9](/img/structure/B2580030.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
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Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, also known as DMXAA or Vadimezan, is a small molecule drug that has been investigated for its potential anti-tumor activity. It was first synthesized in the 1990s and has since undergone extensive research to explore its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Scientific Research Applications
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues, sharing structural similarities with benzothiazoles, have been synthesized and evaluated for their potential carcinogenicity through in vitro assays, including the Ames test and cell transformation assay. These studies help understand the biological activity and safety profile of structurally related compounds, potentially including N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide (Ashby et al., 1978).
Biological Effects of Acetamide and Derivatives
Research on acetamide and its derivatives, including formamide and their mono and dimethyl derivatives, provides valuable information on the biological consequences of exposure to these compounds. The toxicological profiles of these chemicals offer insights into their safety, environmental fate, and potential therapeutic applications (Kennedy, 2001).
Antioxidant and Anti-inflammatory Properties of Benzothiazole Derivatives
Benzothiazole derivatives have been investigated for their antioxidant and anti-inflammatory properties. These studies contribute to the understanding of how modifications in the benzothiazole scaffold, similar to the one present in the compound of interest, can influence biological activity and therapeutic potential (Raut et al., 2020).
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-4-25-13-7-5-12(6-8-13)9-18(22)21-19-20-14-10-15(23-2)16(24-3)11-17(14)26-19/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNPLSBEAOJOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide |
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